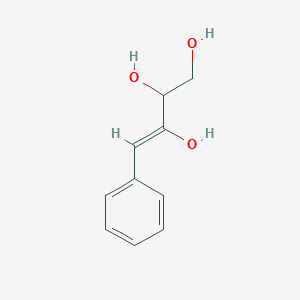
(Z)-4-phenylbut-3-ene-1,2,3-triol
描述
(Z)-4-phenylbut-3-ene-1,2,3-triol is an organic compound characterized by a phenyl group attached to a butene backbone with three hydroxyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-4-phenylbut-3-ene-1,2,3-triol typically involves the stereoselective reduction of corresponding precursors. One common method is the Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the desired Z-alkene. The reaction conditions often include the use of non-stabilized ylides and dipolar aprotic solvents to achieve high Z-selectivity .
Industrial Production Methods
Industrial production of this compound may involve large-scale Wittig reactions or other catalytic processes that ensure high yield and purity. The choice of catalysts and reaction conditions is optimized to minimize by-products and maximize efficiency.
化学反应分析
Types of Reactions
(Z)-4-phenylbut-3-ene-1,2,3-triol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The double bond can be reduced to form saturated alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) are used for converting hydroxyl groups to halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield phenylbut-3-ene-1,2-dione, while reduction can produce 4-phenylbutane-1,2,3-triol.
科学研究应用
Chemistry
In chemistry, (Z)-4-phenylbut-3-ene-1,2,3-triol is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of stereoselective synthesis and reaction mechanisms.
Biology
In biological research, this compound can be used to study enzyme interactions and metabolic pathways involving hydroxylated alkenes. Its structural similarity to certain natural products makes it a valuable tool for biochemical studies.
Medicine
Potential medicinal applications include the development of new pharmaceuticals. The compound’s hydroxyl groups and phenyl ring are key features in drug design, offering opportunities for creating molecules with specific biological activities.
Industry
In the industrial sector, this compound can be used in the synthesis of polymers and other materials with specialized properties. Its reactivity and functional groups make it suitable for various applications in material science.
作用机制
The mechanism by which (Z)-4-phenylbut-3-ene-1,2,3-triol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The hydroxyl groups can form hydrogen bonds, while the phenyl ring can participate in π-π interactions. These interactions influence the compound’s binding affinity and specificity, affecting various biochemical pathways.
相似化合物的比较
Similar Compounds
(E)-4-phenylbut-3-ene-1,2,3-triol: The E-isomer of the compound, differing in the spatial arrangement of substituents around the double bond.
4-phenylbutane-1,2,3-triol: A saturated analog with no double bond.
4-phenylbut-3-en-1-ol: A related compound with fewer hydroxyl groups.
Uniqueness
(Z)-4-phenylbut-3-ene-1,2,3-triol is unique due to its Z-configuration, which imparts specific stereochemical properties. This configuration can influence the compound’s reactivity and interactions with other molecules, making it distinct from its E-isomer and other analogs.
属性
IUPAC Name |
4-phenylbut-3-ene-1,2,3-triol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c11-7-10(13)9(12)6-8-4-2-1-3-5-8/h1-6,10-13H,7H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSDPQZPRLPFVLK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=C(C(CO)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


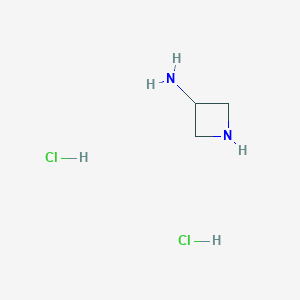
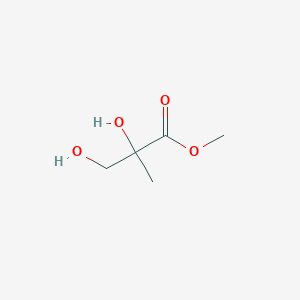
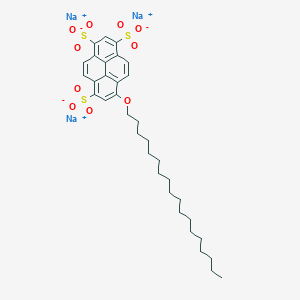
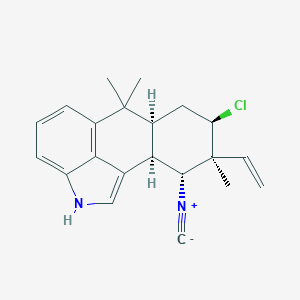
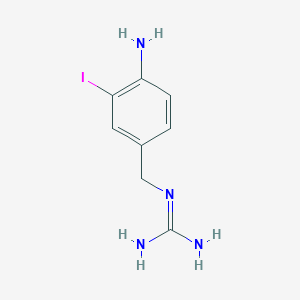
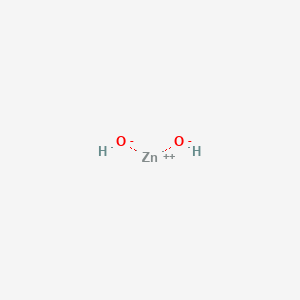
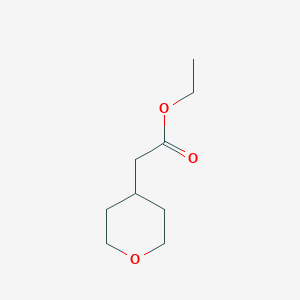
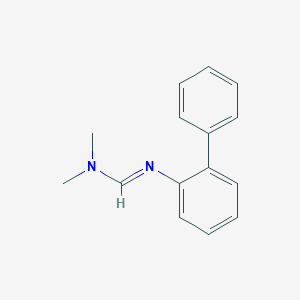
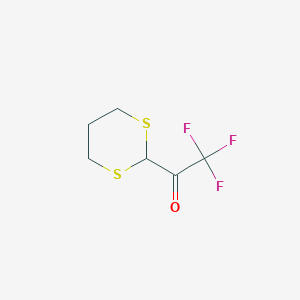
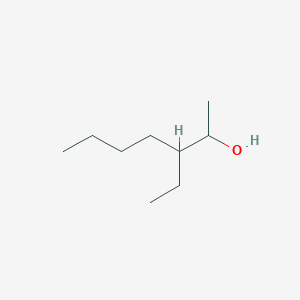
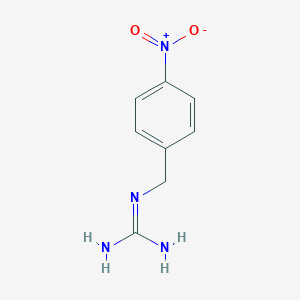
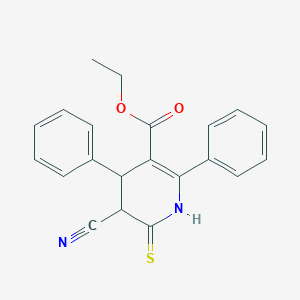
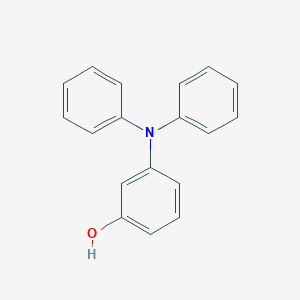
![1-[2-[4-(2-methoxy-6-phenyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-yl)phenoxy]ethyl]pyrrolidine](/img/structure/B10029.png)
